molecular formula C16H13NO6 B11533902 2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate

2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate

Cat. No.: B11533902
M. Wt: 315.28 g/mol
InChI Key: UFICAKQOIWBEHB-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate is an organic compound that features a nitrophenyl group and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions, optimized for yield and purity, using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-methoxybenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate depends on its application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-methoxybenzoate: Similar in structure but with an amino group instead of a nitro group.

    Methyl 5-formyl-2-methoxybenzoate: Contains a formyl group instead of a nitrophenyl group.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 2-methoxybenzoate is unique due to the presence of both a nitrophenyl group and a methoxybenzoate ester, which allows it to participate in a variety of chemical reactions and makes it useful in multiple research applications .

Properties

Molecular Formula

C16H13NO6

Molecular Weight

315.28 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-methoxybenzoate

InChI

InChI=1S/C16H13NO6/c1-22-15-5-3-2-4-13(15)16(19)23-10-14(18)11-6-8-12(9-7-11)17(20)21/h2-9H,10H2,1H3

InChI Key

UFICAKQOIWBEHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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